N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide
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Overview
Description
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is a chemical compound that features a benzimidazole moiety linked to a phenylacetamide group through a hexyl ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide typically involves the following steps:
Formation of Benzimidazole: Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the hexyl chain.
Etherification: The alkylated benzimidazole is reacted with 4-hydroxyphenylacetamide under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Imidazole: Another heterocyclic compound with similar properties but different structural features.
Phenylacetamide: A simpler analog that lacks the benzimidazole moiety.
Uniqueness
N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is unique due to its combination of a benzimidazole ring with a phenylacetamide group, linked by a flexible hexyl ether chain. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
88138-01-6 |
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Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-[6-(benzimidazol-1-yl)hexoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-17(25)23-18-10-12-19(13-11-18)26-15-7-3-2-6-14-24-16-22-20-8-4-5-9-21(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,23,25) |
InChI Key |
CEHJCWISHQWDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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